molecular formula C12H10ClNO4 B13687514 3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13687514
M. Wt: 267.66 g/mol
InChI Key: GTYFEUHCJBBNAH-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an organic compound that belongs to the class of isoxazole carboxylic acids. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group attached to an isoxazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization with acetic anhydride to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.

Major Products Formed

    Oxidation: Formation of 3-(5-Chloro-2-hydroxyphenyl)-5-methylisoxazole-4-carboxylic acid.

    Reduction: Formation of 3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-methanol.

    Substitution: Formation of 3-(5-Amino-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions with target proteins. The isoxazole ring can also interact with active sites of enzymes, potentially inhibiting their activity. These interactions can modulate various biological pathways, leading to the observed effects of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of an isoxazole ring.

    5-Chloro-2-methoxyphenylboronic acid: Similar in structure but lacks the isoxazole ring and carboxylic acid group.

    N-(5-Chloro-2-hydroxy-phenyl)-acetamide: Contains a hydroxy group instead of a methoxy group and an acetamide group instead of an isoxazole ring.

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is unique due to the presence of the isoxazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

Molecular Formula

C12H10ClNO4

Molecular Weight

267.66 g/mol

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10ClNO4/c1-6-10(12(15)16)11(14-18-6)8-5-7(13)3-4-9(8)17-2/h3-5H,1-2H3,(H,15,16)

InChI Key

GTYFEUHCJBBNAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC(=C2)Cl)OC)C(=O)O

Origin of Product

United States

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